Molecular Weight and Lipophilicity Increase Over Unsubstituted Analog
The target compound incorporates a tert-butyl group at the 5-position, a common strategy to enhance lipophilicity and metabolic stability. This results in a significantly higher molecular weight and predicted LogP compared to the unsubstituted 3-(bromomethyl)isoxazole analog, directly impacting its utility in optimizing pharmacokinetic properties of lead candidates .
| Evidence Dimension | Molecular Weight and Predicted LogP |
|---|---|
| Target Compound Data | Molecular Weight = 218.09 g/mol; Predicted LogP (not available but higher than comparator due to tert-butyl group) |
| Comparator Or Baseline | 3-(Bromomethyl)isoxazole (CAS 76632-20-7): Molecular Weight = 161.99 g/mol; Predicted LogP = 0.78 (ACD/Labs) |
| Quantified Difference | Molecular Weight increase of 56.1 g/mol (Δ ~35%); LogP increase is expected but not directly quantified in available sources. |
| Conditions | N/A (property comparison) |
Why This Matters
The increased molecular weight and lipophilicity from the tert-butyl group make this compound a superior choice for introducing an isoxazole moiety into the lipophilic binding pockets of biological targets, potentially improving target engagement and membrane permeability.
